1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, an isopropyl group, and a formyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then oxidized using an oxidizing agent such as manganese dioxide to yield the desired aldehyde.
Another approach involves the cyclization of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid hydrazide with formic acid, followed by oxidation to form the aldehyde. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives of the phenyl group, such as nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.
The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This covalent interaction can result in the inhibition of enzyme activity or alteration of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group. It may exhibit different chemical reactivity and biological activity.
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound contains a hydroxyl group instead of an aldehyde group. It may have different solubility and pharmacokinetic properties.
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-nitrile: This compound contains a nitrile group instead of an aldehyde group. It may have different chemical stability and reactivity.
The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in specific chemical reactions and interact with biological targets in a distinct manner.
Properties
IUPAC Name |
1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHUGYIFPWKFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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